2-(6-bromo-1H-indol-3-yl)acetonitrile
CAS No.: 152213-61-1
Cat. No.: VC21270448
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152213-61-1 |
---|---|
Molecular Formula | C10H7BrN2 |
Molecular Weight | 235.08 g/mol |
IUPAC Name | 2-(6-bromo-1H-indol-3-yl)acetonitrile |
Standard InChI | InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 |
Standard InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC=C2CC#N |
Canonical SMILES | C1=CC2=C(C=C1Br)NC=C2CC#N |
Introduction
Chemical Structure and Nomenclature
2-(6-Bromo-1H-indol-3-yl)acetonitrile belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s systematic IUPAC name, 2-(6-bromo-1H-indol-3-yl)acetonitrile, reflects the bromine atom at the 6-position of the indole ring and the acetonitrile (-CH2CN) group at the 3-position. Its molecular formula is C10H7BrN2, with a molecular weight of 235.08 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (acetonitrile) groups creates a unique electronic profile, influencing its reactivity and interaction with biological targets.
Synthesis and Manufacturing
Reaction Conditions and Yields
The patent CN104292145A reports critical parameters for analogous syntheses :
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 6-Bromoindole, oxalyl chloride | AlCl3, CH2Cl2, reflux, 2h | 98% |
2 | Acetyl chloride, NH3 | Stirring, 4h | 71% |
3 | Amide reduction | LiAlH4, THF, 0°C to RT | 85% |
These conditions highlight the importance of anhydrous solvents and controlled temperatures to optimize yields.
Physicochemical Properties
While experimental data for 2-(6-bromo-1H-indol-3-yl)acetonitrile remains limited, its properties can be extrapolated from related brominated indoles:
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Boiling Point: Estimated at 407°C based on analogous compounds .
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Density: Predicted to be 1.44 g/cm³, consistent with brominated aromatics .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group.
Comparative analyses with derivatives such as 2-(6-bromo-1-methyl-1H-indol-3-yl)acetonitrile (CAS 1082484-23-8) reveal that methylation at the indole nitrogen increases hydrophobicity, altering solubility profiles .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For example, its ethylamine derivative is a key intermediate in synthesizing tert-butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate, a protected amine used in peptide-mimetic drug candidates .
Material Science
Brominated indoles are employed in designing organic semiconductors due to their electron-deficient aromatic systems. The acetonitrile group further enhances charge-transfer properties, making this compound valuable in optoelectronic materials.
Comparison with Related Derivatives
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